4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-2-4-13(18)5-3-12/h2-5,11,14H,6-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCIETDOJMYTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane skeleton can be constructed through a [2,3]-Stevens rearrangement or a radical cyclization process.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the spirocyclic intermediate with 4-chlorobenzoyl chloride under Friedel-Crafts acylation conditions.
Functionalization of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts for specific steps can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Benzoyl Groups
Modifications to the benzoyl group significantly alter electronic and steric properties:
- 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1008195-28-5): Replacing chlorine with fluorine reduces electron-withdrawing effects and molecular weight (MW ≈ 321.3 Da). Fluorine’s smaller atomic radius may improve metabolic stability compared to chlorine .
- 4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 20595-44-2): The addition of a second fluorine atom increases polarity and may enhance solubility.
- 4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-44-9): The nitro group introduces strong electron-withdrawing effects, increasing reactivity. The ethyl substituent at position 8 adds hydrophobicity, which may influence pharmacokinetics .
Analogs with Aromatic or Heterocyclic Substituents
- 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326812-44-5): Replacing benzoyl with a furan ring reduces aromaticity and introduces oxygen-based hydrogen-bonding capabilities. This modification could alter target selectivity in biological systems .
Pharmacologically Relevant Analogs
- Inhibitor E (CAS: N/A): A diazaspiro[4.5]decane derivative with a trifluoroethoxy-pyrimidinyl group and carboxylic acid moiety.
Data Table: Key Structural and Physicochemical Comparisons
Discussion of Substituent Effects
- Halogen Substituents : Chlorine’s electron-withdrawing nature enhances electrophilic interactions, while fluorine’s smaller size and lower polarizability may improve metabolic stability .
- Heterocyclic Replacements : Furan and pyrimidine substituents introduce hydrogen-bonding or π-stacking capabilities, which can modulate target affinity .
Biological Activity
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic organic compound with a complex spirocyclic structure. It is characterized by its unique combination of functional groups, including a chlorobenzoyl moiety and a carboxylic acid group, which significantly influence its biological activity and chemical properties. The compound has garnered interest in various fields, including medicinal chemistry and biological research.
- Molecular Formula: C17H20ClNO4
- Molecular Weight: 335.80 g/mol
- CAS Number: 1009354-95-3
Structural Features
The compound features a spiro[4.5]decane core, which contributes to its distinctive reactivity patterns and biological interactions. The presence of the chlorobenzoyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in biochemical pathways, which may have therapeutic implications.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Antimicrobial Activity: Some spirocyclic compounds exhibit inhibitory effects against bacterial and fungal pathogens.
- Anti-inflammatory Properties: Certain derivatives have been investigated for their ability to reduce inflammation through modulation of immune responses.
Study 1: Antimicrobial Efficacy
A study explored the antimicrobial properties of spirocyclic compounds, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of spirocyclic compounds in a murine model of inflammation. The results demonstrated that treatment with these compounds led to a marked decrease in inflammatory markers, suggesting a promising avenue for therapeutic development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Spirotetramat | Spirocyclic insecticide | Effective against pests |
| 8-Benzyl-4-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane | Similar spirocyclic structure | Potentially active against cancer cell lines |
Unique Attributes
The distinct combination of functional groups in this compound contributes to its unique reactivity and biological profile compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
